![molecular formula C26H24N2O9 B12450053 oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple isoindole and propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate isoindole derivatives, which are then subjected to esterification and other functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research focuses on its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to various physiological effects. Detailed studies are conducted to elucidate these mechanisms and identify the compound’s molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C26H24N2O9 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[5-[1,3-dioxo-2-(2-propanoyloxyethyl)isoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]ethyl propanoate |
InChI |
InChI=1S/C26H24N2O9/c1-3-21(29)35-11-9-27-23(31)17-7-5-15(13-19(17)25(27)33)37-16-6-8-18-20(14-16)26(34)28(24(18)32)10-12-36-22(30)4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
USPTZJSSRZOMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
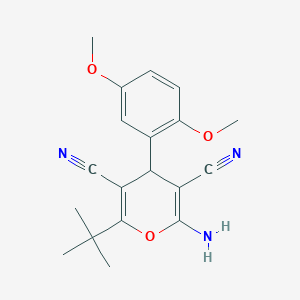
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
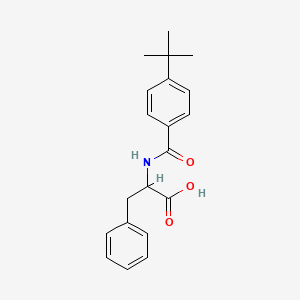
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)
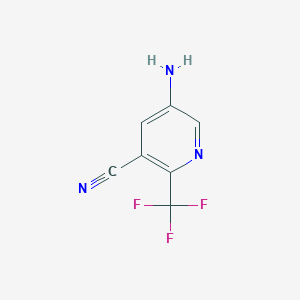
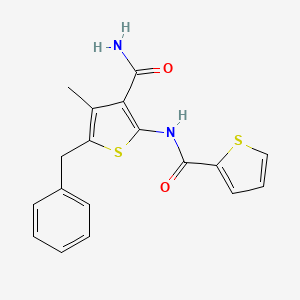
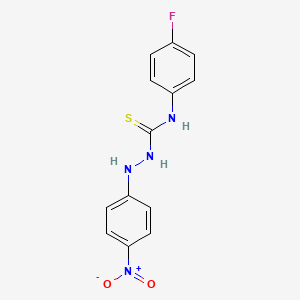
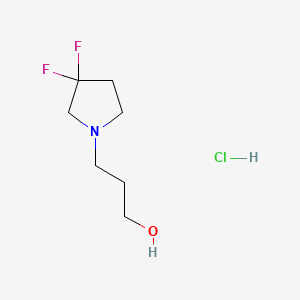
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
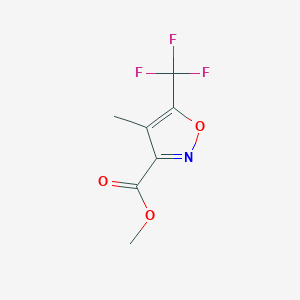
![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
